molecular formula C22H25N5O4 B11242165 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B11242165
M. Wt: 423.5 g/mol
InChI Key: ASJJIQAUSAOJLR-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-ETHYL-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE is a complex organic compound that features a benzodioxole ring, a pyrazole ring, and a dihydropyrimidinone moiety

Properties

Molecular Formula

C22H25N5O4

Molecular Weight

423.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1-yl]acetamide

InChI

InChI=1S/C22H25N5O4/c1-5-17-15(4)24-22(27-14(3)8-13(2)25-27)26(21(17)29)11-20(28)23-10-16-6-7-18-19(9-16)31-12-30-18/h6-9H,5,10-12H2,1-4H3,(H,23,28)

InChI Key

ASJJIQAUSAOJLR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(N(C1=O)CC(=O)NCC2=CC3=C(C=C2)OCO3)N4C(=CC(=N4)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-ETHYL-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials might include benzodioxole derivatives, pyrazole derivatives, and dihydropyrimidinone derivatives. Common synthetic routes could involve:

    Formation of the benzodioxole ring: This could be achieved through cyclization reactions involving catechol derivatives.

    Formation of the pyrazole ring: This might involve condensation reactions between hydrazines and diketones.

    Formation of the dihydropyrimidinone ring: This could be synthesized via Biginelli reactions involving urea, β-keto esters, and aldehydes.

    Coupling reactions: The final compound could be formed through coupling reactions between the intermediate products.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-ETHYL-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound might be oxidized to form different oxidation states.

    Reduction: Reduction reactions could lead to the formation of reduced derivatives.

    Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions could vary depending on the desired product, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Potential use in biochemical assays and as a probe in molecular biology.

    Medicine: Possible applications in drug discovery and development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-ETHYL-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzodioxole derivatives, pyrazole derivatives, and dihydropyrimidinone derivatives. Examples include:

    Benzodioxole derivatives: Compounds with similar benzodioxole rings.

    Pyrazole derivatives: Compounds with similar pyrazole rings.

    Dihydropyrimidinone derivatives: Compounds with similar dihydropyrimidinone rings.

Uniqueness

The uniqueness of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-ETHYL-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE lies in its specific combination of functional groups and rings, which might confer unique chemical and biological properties.

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